

Core Properties of Lucifer Yellow Iodoacetamide

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Compound of Interest

Compound Name: Lucifer yellow iodoacetamide

Cat. No.: B1246643

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Lucifer yellow iodoacetamide is a valuable tool for fluorescently tagging molecules with free sulfhydryl groups. The dipotassium salt is the most commonly used form due to its enhanced water solubility. The quantitative data for this form are summarized below.

Property	Value	References
Molecular Weight	659.51 g/mol	[1]
Molecular Formula	C ₁₆ H ₁₂ IK ₂ N ₃ O ₉ S ₂	[1]
Excitation Maximum (λ _{ex})	426 ± 3 nm	[1]
Emission Maximum (λ _{em})	528 ± 4 nm	[1]
Molar Extinction Coefficient (ε)	12,000 ± 1,000 cm ⁻¹ M ⁻¹	[1]
Reactivity	Cysteine sulfhydryl groups (thiols)	[2]

Mechanism of Action: Thiol Alkylation

Lucifer yellow iodoacetamide covalently attaches to proteins and other molecules through the specific alkylation of cysteine residues. The iodoacetamide moiety reacts with the nucleophilic thiolate anion (S⁻) of a cysteine side chain in a bimolecular nucleophilic substitution (S_N2) reaction. This process forms a highly stable thioether bond, permanently labeling the target. For optimal reactivity and specificity towards cysteines, the reaction should be conducted at a slightly alkaline pH (7.5-8.5), which promotes the deprotonation of the thiol group to the more reactive thiolate form.

Figure 1: SN2 reaction of **Lucifer yellow iodoacetamide** with a cysteine thiolate.

Experimental Protocols

The following protocols provide detailed methodologies for common applications of **Lucifer yellow iodoacetamide**.

Important Pre-experimental Considerations:

- **Reagent Stability:** Iodoacetamide solutions are unstable and sensitive to light. Always prepare solutions fresh immediately before use and protect them from light by wrapping vials in foil.[3]
- **Buffer Selection:** Avoid buffers containing thiols (e.g., DTT, 2-mercaptoethanol) as they will compete with the target for labeling. Use buffers such as phosphate, HEPES, or bicarbonate at a pH between 7.5 and 8.5 for optimal reaction specificity.[4]
- **Reducing Disulfides:** If labeling internal cysteines, pre-existing disulfide bonds within the protein must first be reduced using an agent like DTT or TCEP. The reducing agent must then be removed (e.g., via a desalting column) before adding the iodoacetamide probe.

Protocol 1: Fluorescent Labeling of Proteins in Solution

This protocol is designed for labeling purified proteins for subsequent analysis, such as SDS-PAGE and fluorescence imaging.

Materials:

- **Lucifer yellow iodoacetamide** dipotassium salt
- High-purity, anhydrous DMSO or DMF
- Purified protein sample (in a thiol-free buffer, pH 7.5-8.5)
- Quenching solution (e.g., 1 M DTT or 2-mercaptoethanol)
- Desalting column (e.g., Sephadex G-25)

Procedure:

- **Prepare Protein Sample:** Ensure the protein sample is in a suitable reaction buffer (e.g., 100 mM phosphate, pH 8.0) at a concentration of 1-5 mg/mL.
- **Prepare Dye Stock Solution:** Immediately before use, dissolve **Lucifer yellow iodoacetamide** in DMSO or DMF to create a 10 mM stock solution.
- **Labeling Reaction:**
 - Calculate the volume of the dye stock solution needed to achieve a 10- to 20-fold molar excess of dye relative to the moles of protein. A higher excess may be required if the protein has few cysteines or if labeling efficiency is low.
 - Add the calculated volume of dye stock solution to the protein solution while gently vortexing.
 - Incubate the reaction for 2 hours at room temperature or overnight at 4°C. The entire incubation must be protected from light.
- **Quench Reaction:** Stop the reaction by adding a quenching reagent, such as DTT, to a final concentration of 10-50 mM to consume any unreacted iodoacetamide. Incubate for at least 30 minutes at room temperature.
- **Purify Labeled Protein:** Remove excess, unreacted dye and quenching reagent by passing the reaction mixture through a desalting column equilibrated with the desired storage buffer (e.g., PBS). The fluorescently labeled protein will typically be the first colored band to elute.
- **Analysis and Storage:** The labeled protein is now ready for downstream applications. Confirm labeling by fluorescence spectroscopy or in-gel fluorescence scanning. Store the labeled protein at 4°C (short-term) or -80°C (long-term), protected from light.

Protocol 2: Labeling of Cell Surface Thiols for Flow Cytometry

This protocol is adapted for labeling free sulfhydryl groups on the surface of live cells for subsequent analysis by flow cytometry.^{[5][6]}

Materials:

- **Lucifer yellow iodoacetamide** dipotassium salt
- Cells in suspension (e.g., leukocytes, cultured cell lines)
- Phosphate-Buffered Saline (PBS), pH 7.4
- Flow Cytometry Staining Buffer (e.g., PBS with 1% BSA)
- N-ethylmaleimide (NEM) for negative control (optional)

Procedure:

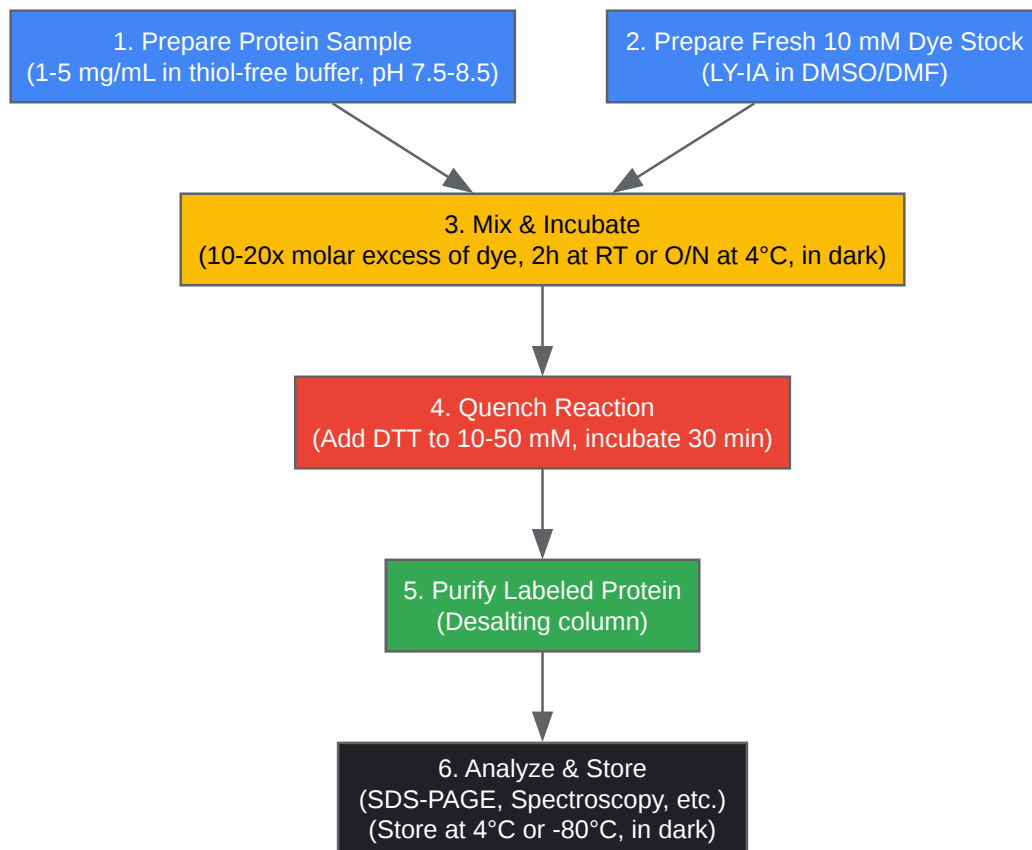
- Prepare Cells:
 - Harvest cells and wash them twice with ice-cold PBS to remove culture medium components.
 - Centrifuge at 300 x g for 5 minutes between washes.
 - Resuspend the cell pellet in PBS at a concentration of 1×10^6 cells/mL.
- Negative Control (Optional): To a separate aliquot of cells, add NEM to a final concentration of 1 mM. Incubate for 15 minutes at room temperature to block all available surface thiols. Wash the cells once with PBS to remove excess NEM. This sample will serve as a baseline for fluorescence.
- Prepare Dye Solution: Prepare a 1 mM working solution of **Lucifer yellow iodoacetamide** in PBS immediately before use.
- Labeling Reaction:
 - Add the **Lucifer yellow iodoacetamide** working solution to the cell suspension. The optimal final concentration should be determined empirically, but a starting range of 50-100 μ M is recommended.
 - Incubate the cells for 30-60 minutes at room temperature, protected from light.

- **Wash Cells:** After incubation, wash the cells twice with Flow Cytometry Staining Buffer to remove any unbound probe. Centrifuge at 300 x g for 5 minutes for each wash.
- **Resuspend and Analyze:**
 - Resuspend the final cell pellet in 300-500 µL of Flow Cytometry Staining Buffer.
 - Analyze the cells immediately on a flow cytometer, using an excitation source and emission filter appropriate for Lucifer yellow (e.g., violet laser excitation, ~530 nm emission filter).

Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

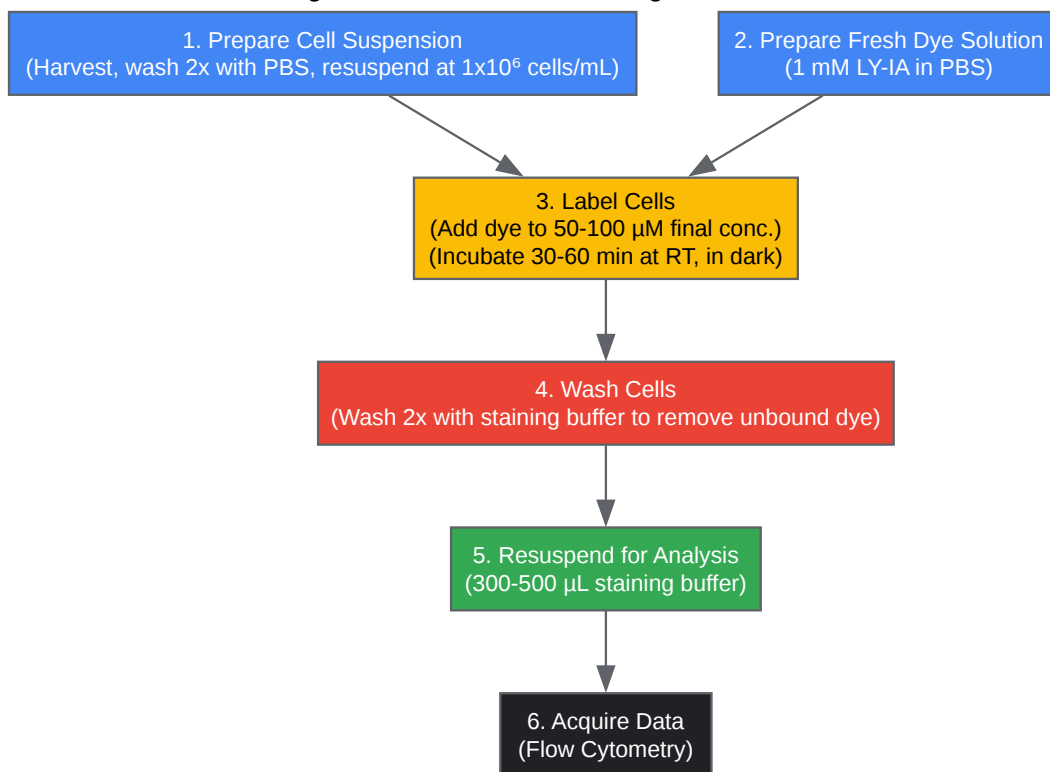
Figure 2: Protein Labeling Workflow



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Figure 2: Workflow for fluorescently labeling a purified protein sample.

Figure 3: Cell Surface Labeling Workflow



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Figure 3: Workflow for labeling cell surface thiols for flow cytometry.

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